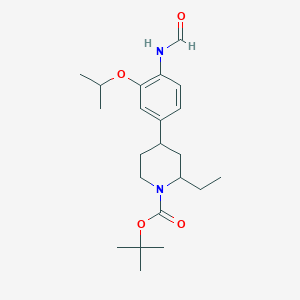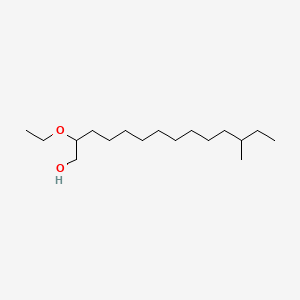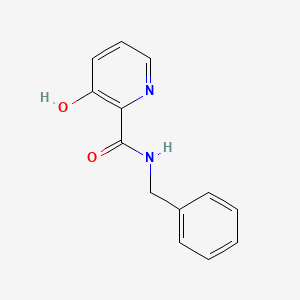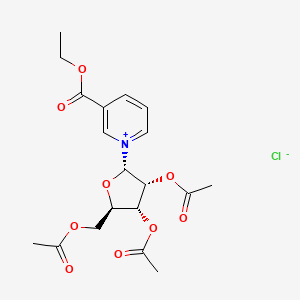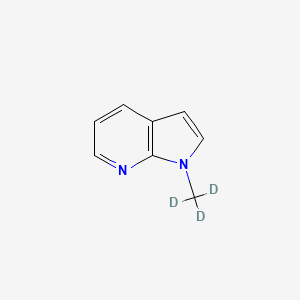
N-Methyl-d3-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-d3-7-azaindole is a deuterated derivative of 7-azaindole, a heterocyclic compound that contains a nitrogen atom in the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-d3-7-azaindole typically involves the alkylation of 7-azaindole with deuterated methyl iodide (CD3I) under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of deuterated reagents and solvents is carefully controlled to maintain the isotopic purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-d3-7-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the azaindole ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or THF under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-d3-7-azaindoline.
Substitution: Halogenated azaindole derivatives.
Applications De Recherche Scientifique
N-Methyl-d3-7-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioisostere in drug design, particularly in the development of kinase inhibitors.
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-Methyl-d3-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azaindole: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
N-Methyl-7-azaindole: The non-deuterated version of N-Methyl-d3-7-azaindole.
5-Azaindole: Another azaindole isomer with the nitrogen atom in a different position on the ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in certain applications, such as:
NMR Spectroscopy: Deuterium labeling enhances the resolution and sensitivity of NMR spectra.
Metabolic Studies: Deuterium-labeled compounds are used to trace metabolic pathways and study drug metabolism.
Isotopic Effects: Deuterium substitution can alter the chemical and physical properties of the compound, leading to different reactivity and stability compared to non-deuterated analogs.
Propriétés
Formule moléculaire |
C8H8N2 |
|---|---|
Poids moléculaire |
135.18 g/mol |
Nom IUPAC |
1-(trideuteriomethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3/i1D3 |
Clé InChI |
ZVOCBNCKNQJAFL-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=CC2=C1N=CC=C2 |
SMILES canonique |
CN1C=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


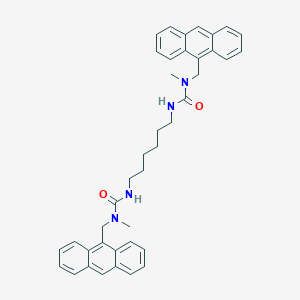

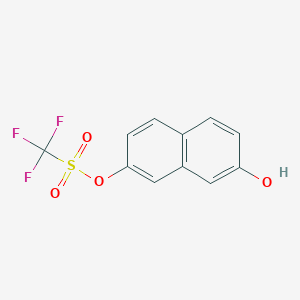


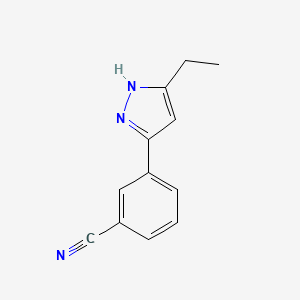
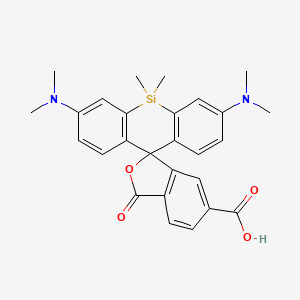
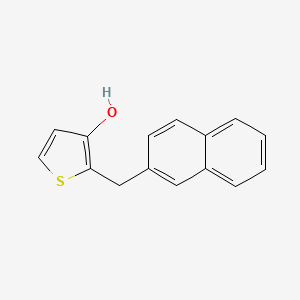
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)

